molecular formula C15H12N8O B2778435 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428372-69-3

2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2778435
CAS No.: 1428372-69-3
M. Wt: 320.316
InChI Key: BQPTUDXOBWGBBO-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates both a benzotriazole moiety and a pyrazolyl-pyrimidine group, which are heterocyclic systems commonly investigated in medicinal chemistry and drug discovery for their potential to interact with various biological targets . Researchers are exploring this compound as a potential scaffold for developing novel therapeutic agents. The presence of the acetamide linker suggests its potential utility as a building block for more complex molecules or as a candidate for screening against specific enzymes. This product is intended for laboratory research purposes by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for detailed information on the specific applications and handling of this compound.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O/c24-15(9-23-12-5-2-1-4-11(12)20-21-23)19-13-8-14(17-10-16-13)22-7-3-6-18-22/h1-8,10H,9H2,(H,16,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPTUDXOBWGBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the introduction of the benzotriazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

Pharmacological Applications

This compound has shown promise in several pharmacological studies, particularly in the areas of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

A study by Moneer et al. (2021) demonstrated that derivatives of benzotriazole exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. The compound was tested alongside several analogs, revealing that certain substitutions on the benzotriazole moiety enhanced its inhibitory potency. The results indicated IC50 values comparable to established anti-inflammatory agents like diclofenac .

Anticancer Activity

Research has indicated that benzotriazole derivatives can induce apoptosis in cancer cells. A notable study highlighted the effects of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide on various cancer cell lines. The compound exhibited cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for developing anticancer therapies .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of corrosion inhibitors and UV stabilizers.

Corrosion Inhibition

Benzotriazole derivatives are well-known for their ability to protect metals from corrosion. A study investigated the effectiveness of this compound as a corrosion inhibitor for copper in acidic environments. Results showed a significant reduction in corrosion rates when the compound was added to the electrolyte solution, demonstrating its potential utility in industrial applications .

UV Stabilization

In polymer science, the incorporation of benzotriazole compounds has been linked to improved UV stability in plastics. This compound can absorb UV radiation and convert it into harmless heat, thereby protecting materials from degradation. Laboratory tests confirmed that polymers containing this benzotriazole derivative maintained their mechanical properties under prolonged UV exposure compared to unmodified samples .

Case Study 1: In Vivo Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The treated group displayed a significant reduction in edema volume compared to the control group (p < 0.01), indicating its efficacy as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro studies on human colorectal cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural features, synthesis, and physicochemical properties.

Key Observations:

Core Heterocycles and Pharmacophore Design: The target compound employs a benzotriazole-pyrimidine scaffold, contrasting with the triazole-pyrimidine (e.g., ) and pyrazolo-pyridine (e.g., ) cores of analogs. The pyrazolo-pyridine analog () incorporates a trifluoromethyl group, which typically enhances metabolic stability and lipophilicity, a strategy absent in the target compound.

Synthetic Challenges: The target compound’s synthesis is inferred to involve multi-step coupling, akin to the 30% yield reported for the triazole-pyrimidine analog (). Lower yields in such reactions often stem from steric hindrance or competing side reactions at the pyrimidine N-position. Fluorinated analogs (e.g., ) require specialized reagents (e.g., difluoromethylation agents), increasing synthesis complexity compared to non-fluorinated derivatives.

Physicochemical Properties :

  • The melting point of the triazole-pyrimidine analog (165–167°C, ) suggests moderate crystallinity, likely influenced by hydrogen bonding from the acetamide and pyridine groups. The target compound’s benzotriazole moiety may raise its melting point due to increased molecular rigidity.
  • Fluorinated groups (e.g., CF₃ in ) reduce basicity and enhance membrane permeability, whereas the target compound’s benzotriazole may confer UV absorbance useful in analytical characterization .

The benzotriazole group in the target compound could similarly target ATP-binding pockets in kinases. The difluoromethylpyrazole derivative () demonstrates the role of fluorination in optimizing pharmacokinetics, a consideration if the target compound is developed further .

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes key functional groups that contribute to its biological activity. The benzotriazole and pyrazole moieties are known for their roles in various biological systems.

Property Value
Molecular Formula C17H19N5O
Molecular Weight 281.36 g/mol
CAS Number 39968-29-1

Biological Activity Overview

Research indicates that compounds containing benzotriazole and pyrazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Benzotriazole derivatives have shown potential as inhibitors of various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer proliferation .
  • Anti-inflammatory Effects : Compounds like pyrazole derivatives have been reported to exhibit significant anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators .
  • Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against various pathogens, making them promising candidates for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : Some studies suggest that benzotriazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • A study on pyrazole derivatives indicated significant inhibitory effects on BRAF(V600E) and EGFR with IC50 values ranging from 6.5 µM to higher concentrations depending on the specific derivative tested .
  • Another research focused on the synthesis of benzotriazole derivatives showed promising results against Trypanosoma cruzi, with specific compounds exhibiting over 50% growth inhibition at lower concentrations .

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods to confirm the identity and purity of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide?

  • Answer : The compound's identity and purity can be confirmed using a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for structural elucidation), Infrared (IR) Spectroscopy (to identify functional groups like amide C=O and aromatic C-H), and Mass Spectrometry (MS) (for molecular weight verification). For example, NMR can resolve signals from the benzotriazole and pyrimidine moieties, while IR confirms the presence of the acetamide group. Purity should be assessed via High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) .

Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?

  • Answer : Key steps include:

  • Precursor selection : Use pyrazole and pyrimidine derivatives with orthogonal protecting groups to minimize side reactions.
  • Reaction conditions : Employ inert atmospheres (e.g., N₂) and controlled temperatures (reflux or microwave-assisted synthesis) to enhance reaction efficiency.
  • Purification : Utilize column chromatography or recrystallization to isolate the product. Scalability can be improved by transitioning from batch to continuous flow reactors .

Q. What analytical techniques are critical for resolving contradictions in structural data (e.g., conflicting NMR or MS results)?

  • Answer : Cross-validation using 2D NMR (e.g., COSY, HSQC) can resolve signal overlap in complex aromatic regions. High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation, distinguishing isomers or impurities. If discrepancies persist, X-ray crystallography (using programs like SHELXL) offers definitive structural confirmation by resolving bond lengths and angles .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack. Molecular docking studies may simulate interactions with biological targets (e.g., enzymes), guiding functionalization strategies. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) is essential to confirm computational predictions .

Q. What strategies are recommended for resolving crystallographic ambiguities in the compound’s solid-state structure?

  • Answer : Use SHELXL for refinement of high-resolution crystallographic data, focusing on:

  • Twinned data handling : Apply twin law matrices and detwinning algorithms.
  • Disorder modeling : Refine occupancies of disordered atoms (e.g., pyrazole rings) using restraints.
  • Validation tools : Check for plausibility with the Crystallographic Information File (CIF) and the IUCr's checkCIF database. Cross-reference with spectroscopic data to ensure consistency .

Q. How can researchers design mechanistic studies to elucidate the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies :

  • pH variation : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS.
  • Thermal stress : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Kinetic profiling : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Reaction intermediates can be trapped and characterized using stopped-flow NMR .

Q. What advanced spectroscopic techniques are suitable for analyzing non-covalent interactions (e.g., protein binding) involving this compound?

  • Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. Nuclear Overhauser Effect Spectroscopy (NOESY) can map intermolecular contacts in solution, while Cryo-Electron Microscopy (Cryo-EM) visualizes larger complexes. For dynamic interactions, Fluorescence Resonance Energy Transfer (FRET) assays track real-time conformational changes .

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